3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde is an organic compound with a complex structure that includes a chloro-substituted alkene and an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde typically involves the reaction of 3-chloro-2-methyl-1-propene with an appropriate aldehyde under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxane ring. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and high yield. The process typically includes steps for purification, such as distillation or recrystallization, to remove any impurities and obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro-substituted alkene can participate in electrophilic addition reactions, further modifying the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-methyl-1-propene: A simpler compound with similar reactivity but lacking the oxane ring.
3-Bromo-2-methylpropene: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-3-methyl-2-butene: Another related compound with a different alkene structure.
Uniqueness
3-(3-Chloro-2-methylprop-2-en-1-yl)oxane-3-carbaldehyde is unique due to the presence of both the oxane ring and the chloro-substituted alkene, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C10H15ClO2 |
---|---|
Molekulargewicht |
202.68 g/mol |
IUPAC-Name |
3-[(E)-3-chloro-2-methylprop-2-enyl]oxane-3-carbaldehyde |
InChI |
InChI=1S/C10H15ClO2/c1-9(6-11)5-10(7-12)3-2-4-13-8-10/h6-7H,2-5,8H2,1H3/b9-6+ |
InChI-Schlüssel |
CUFIDDKMGUDGSP-RMKNXTFCSA-N |
Isomerische SMILES |
C/C(=C\Cl)/CC1(CCCOC1)C=O |
Kanonische SMILES |
CC(=CCl)CC1(CCCOC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.